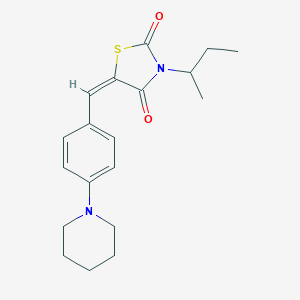![molecular formula C29H28Cl2FN3O2S B306321 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)
5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is a chemical compound that has been synthesized and researched for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been studied extensively. In
作用機序
The mechanism of action of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and pathways in the body, which leads to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
The compound 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of certain inflammatory cytokines, which can lead to its anti-inflammatory effects. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in various studies, and its mechanism of action has been studied extensively. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability for certain researchers.
将来の方向性
There are several future directions for the research of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one. One potential future direction is the further study of the compound's mechanism of action and its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Another future direction is the development of more efficient and cost-effective synthesis methods for the compound, which may increase its availability for researchers. Additionally, the compound may be further studied for its potential use in combination therapies with other drugs.
合成法
The synthesis of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is a complex process that involves several steps. The synthesis begins with the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-dimethylaminobenzaldehyde in the presence of a base to form the Schiff base. The final step involves the reaction of the Schiff base with isobutyl isothiocyanate in the presence of a base to form the desired compound.
科学的研究の応用
The compound 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one has been studied for its potential use in scientific research. The compound has shown promising results in various studies, including its potential as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
特性
製品名 |
5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C29H28Cl2FN3O2S |
分子量 |
572.5 g/mol |
IUPAC名 |
(5Z)-5-[[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[4-(dimethylamino)phenyl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H28Cl2FN3O2S/c1-18(2)16-35-28(36)26(38-29(35)33-21-9-11-22(12-10-21)34(3)4)15-19-13-23(30)27(24(31)14-19)37-17-20-7-5-6-8-25(20)32/h5-15,18H,16-17H2,1-4H3/b26-15-,33-29? |
InChIキー |
HBEMQZFGEKMSFD-GXERTZKPSA-N |
異性体SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)/SC1=NC4=CC=C(C=C4)N(C)C |
SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)SC1=NC4=CC=C(C=C4)N(C)C |
正規SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)SC1=NC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)